molecular formula C8H11Br2NO B1521526 4-Bromo-2-methoxy-6-methylaniline hydrobromide CAS No. 1181458-21-8

4-Bromo-2-methoxy-6-methylaniline hydrobromide

Cat. No.: B1521526
CAS No.: 1181458-21-8
M. Wt: 296.99 g/mol
InChI Key: DTNOLXONFSKXMU-UHFFFAOYSA-N
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Description

“4-Bromo-2-methoxy-6-methylaniline hydrobromide” is a chemical compound with the CAS Number: 1181458-21-8 . It has a molecular weight of 296.99 . The compound is typically stored at room temperature . It is usually available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H10BrNO.BrH/c1-5-3-6 (9)4-7 (11-2)8 (5)10;/h3-4H,10H2,1-2H3;1H . This code provides a unique representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 296.99 .

Scientific Research Applications

Electrochemical Oxidation Studies

  • Study: "Effect of methyl groups as o-substituents on the anodic decomposition pathways of substituted p-bromoanilines in aqueous sulphuric acid solutions at a platinum electrode" by Arias, Brillas, and Costa (1990).
    • Application: This study explores the electrochemical oxidation of similar compounds in aqueous sulphuric acid solutions. This research is significant for understanding the electrochemical behaviors of bromoanilines, which can be applied in various chemical synthesis processes and electrochemical applications (Arias, Brillas, & Costa, 1990).

Synthesis of Zinc Phthalocyanine

  • Study: "The new zinc phthalocyanine having high singlet oxygen quantum yield substituted with new benzenesulfonamide derivative groups containing schiff base" by Pişkin, Canpolat, and Öztürk (2020).
    • Application: This paper discusses the synthesis of new compounds with potential use in photodynamic therapy for cancer treatment, highlighting the role of bromoaniline derivatives in the development of photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).

Bromophenol Derivatives Study

  • Study: "Bromophenol derivatives from the red alga Rhodomela confervoides" by Zhao et al. (2004).
    • Application: This research focuses on the isolation of bromophenol derivatives from red algae, demonstrating the utility of such compounds in the study of natural products with potential pharmaceutical applications (Zhao et al., 2004).

Synthesis of Non-Steroidal Anti-Inflammatory Agents

  • Study: "A Practical Synthesis of 2-Bromo-6-methoxynaphthalene" by Xu and He (2010).
    • Application: This paper outlines the synthesis of 2-Bromo-6-methoxynaphthalene, an important intermediate in the preparation of non-steroidal anti-inflammatory agents, indicating the relevance of bromoaniline derivatives in medicinal chemistry (Xu & He, 2010).

Antitussive Agent Evaluation

  • Study: "Evaluation of a new antitussive agent" by Cass and Frederik (1953).
    • Application: Though not directly related to 4-Bromo-2-methoxy-6-methylaniline hydrobromide, this study reflects the broader context of evaluating new compounds in medicinal research, which could be relevant for the evaluation of similar bromoaniline derivatives (Cass & Frederik, 1953).

Safety and Hazards

The compound has been classified under the GHS07 hazard class . The associated hazard statements are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

4-bromo-2-methoxy-6-methylaniline;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO.BrH/c1-5-3-6(9)4-7(11-2)8(5)10;/h3-4H,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTNOLXONFSKXMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)OC)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Bromo-2-methoxy-6-methylaniline hydrobromide
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